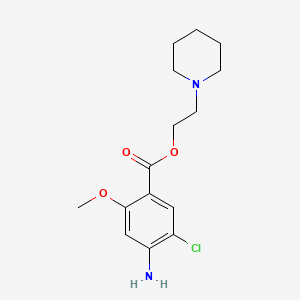
2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate
Übersicht
Beschreibung
ML-10302 ist ein potenter Agonist des 5-Hydroxytryptamin-Rezeptors 4 (5-HT4-Rezeptor). Diese Verbindung ist bekannt für ihre Fähigkeit, die Darmmotilität über cholinerge Pfade zu stimulieren, was sie zu einem wichtigen Molekül in der Erforschung von Magen-Darm- und neurologischen Erkrankungen macht .
Wissenschaftliche Forschungsanwendungen
ML-10302 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung verwendet, um das Verhalten von 5-HT4-Rezeptoragonisten zu untersuchen.
Biologie: Untersucht wegen seiner Rolle bei der Stimulation der Darmmotilität und seiner potenziellen Auswirkungen auf das zentrale Nervensystem.
Medizin: Erforscht wegen seines Potenzials bei der Behandlung von Magen-Darm-Erkrankungen und neurologischen Erkrankungen wie der Alzheimer-Krankheit
Industrie: Wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf den 5-HT4-Rezeptor abzielen
Wirkmechanismus
ML-10302 übt seine Wirkungen aus, indem es an den 5-HT4-Rezeptor bindet und ihn aktiviert. Diese Aktivierung stimuliert cholinerge Pfade, was zu einer erhöhten Darmmotilität führt. Im zentralen Nervensystem hat sich gezeigt, dass ML-10302 die Spiegel des löslichen Amyloid-Vorläuferproteins alpha (sAPPα) erhöht, das mit neuroprotektiven Wirkungen verbunden ist .
Wirkmechanismus
Target of Action
ML 10302, also known as 2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate, is a potent agonist of the 5-HT4 receptor . The 5-HT4 receptor is a type of serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and gastrointestinal motility .
Mode of Action
ML 10302 interacts with the 5-HT4 receptor, stimulating it to activate downstream signaling pathways . This interaction results in the stimulation of gut motility through cholinergic pathways .
Biochemical Pathways
The primary biochemical pathway affected by ML 10302 is the serotonin (5-HT4) receptor pathway . Upon activation of the 5-HT4 receptor by ML 10302, a series of downstream effects are triggered, leading to the stimulation of gut motility through cholinergic pathways .
Result of Action
The activation of the 5-HT4 receptor by ML 10302 leads to significant prokinesia in both the small bowel and colon . This means that ML 10302 can stimulate movement in the gastrointestinal tract, which could potentially be beneficial in conditions where gut motility is impaired.
Safety and Hazards
While specific safety and hazard information for this compound is not provided in the search results, general safety measures for handling chemicals should be followed. These include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Biochemische Analyse
Biochemical Properties
2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate plays a significant role in biochemical reactions, primarily through its interaction with the 5-HT4 serotonin receptor . This receptor is involved in various physiological processes, including gastrointestinal motility and cognitive functions. The compound acts as an agonist, binding to the receptor and activating it, which leads to a cascade of intracellular signaling events. Additionally, it has been found to interact with other biomolecules, such as muscarinic receptors, further influencing its biochemical activity .
Cellular Effects
The effects of this compound on cells are diverse and profound. It influences cell function by modulating cell signaling pathways, particularly those involving the 5-HT4 receptor . This modulation can lead to changes in gene expression and cellular metabolism. For instance, in gastrointestinal cells, the compound enhances motility by stimulating cholinergic pathways . In neuronal cells, it may affect cognitive functions by altering neurotransmitter release and synaptic plasticity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with the 5-HT4 receptor . Upon binding, it induces a conformational change in the receptor, which activates downstream signaling pathways involving cyclic AMP (cAMP) and protein kinase A (PKA) . This activation can lead to various cellular responses, including enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions (2-8°C) and maintains its activity over extended periods In vitro studies have shown that prolonged exposure to the compound can lead to sustained activation of the 5-HT4 receptor, which may have implications for its therapeutic use .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it effectively stimulates gastrointestinal motility and enhances cognitive functions without significant adverse effects . At higher doses, it can induce toxic effects, such as tachycardia and prolonged QT intervals, which are likely due to its interaction with other receptors . The threshold for these adverse effects varies among different animal models, highlighting the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those associated with serotonin metabolism . It interacts with enzymes such as monoamine oxidase (MAO) and cytochrome P450, which are involved in the metabolism of serotonin and other neurotransmitters . These interactions can influence metabolic flux and alter metabolite levels, potentially affecting the overall biochemical balance in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These include serotonin transporters (SERT) and other membrane-bound proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions such as cell membranes and certain organelles .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the plasma membrane, where it interacts with the 5-HT4 receptor . Additionally, it may be found in other subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it can influence protein processing and trafficking . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular locations .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
ML-10302 kann aus 1-(2-Chlorethyl)-piperidin und 4-Amino-5-Chlor-2-Methoxybenzoesäure synthetisiert werden. Die Reaktion beinhaltet die Verwendung von Natrium in Isopropylalkohol bei 70 °C für 2 Stunden . Dieses Verfahren ergibt ML-10302 mit der Summenformel C15H21ClN2O3 und einem Molekulargewicht von 312,79 g/mol .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für ML-10302 nicht umfassend dokumentiert sind, beinhaltet die Synthese typischerweise großtechnische chemische Reaktionen unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Verbindung wird oft bei Raumtemperatur gelagert und erfordert spezielle Handhabungsanweisungen, um ihre Stabilität zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
ML-10302 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins von funktionellen Gruppen wie der Piperidin- und Methoxygruppen. Diese Reaktionen werden durch verschiedene Reagenzien und Bedingungen erleichtert.
Häufige Reagenzien und Bedingungen
Oxidation: ML-10302 kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid oder Kaliumcarbonat stattfinden.
Hauptprodukte
Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cisaprid: Ein weiterer 5-HT4-Rezeptoragonist, der zur Behandlung von Magen-Darm-Motilitätsstörungen eingesetzt wird.
Tegaserod: Ein partieller Agonist des 5-HT4-Rezeptors, der bei Reizdarmsyndrom eingesetzt wird.
Prucaloprid: Ein selektiver 5-HT4-Rezeptoragonist, der bei chronischer Verstopfung eingesetzt wird
Einzigartigkeit von ML-10302
ML-10302 ist aufgrund seiner hohen Potenz und Selektivität für den 5-HT4-Rezeptor mit einem Ki-Wert von 1,07 nM einzigartig. Diese hohe Affinität ermöglicht es ihm, die Darmmotilität effektiv zu stimulieren und potenzielle neuroprotektive Wirkungen zu zeigen, was es zu einer wertvollen Verbindung für die Forschung sowohl im Magen-Darm-Bereich als auch im neurologischen Bereich macht .
Eigenschaften
IUPAC Name |
2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3/c1-20-14-10-13(17)12(16)9-11(14)15(19)21-8-7-18-5-3-2-4-6-18/h9-10H,2-8,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFIAQAAZUEPPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OCCN2CCCCC2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30933493 | |
| Record name | 2-(Piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148868-55-7 | |
| Record name | ML 10302 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148868557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


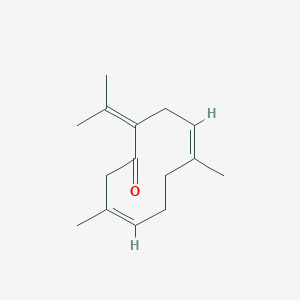

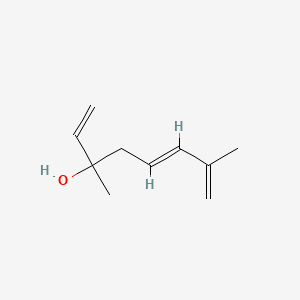
![sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-phenyl-2-sulfonatoacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1235392.png)



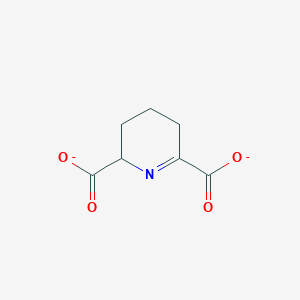


![(1S,3R,7R,9R,10S,11R)-9-methyl-4-methylidene-6,12-dioxatetracyclo[9.2.2.01,10.03,7]pentadecane-5,14-dione](/img/structure/B1235401.png)

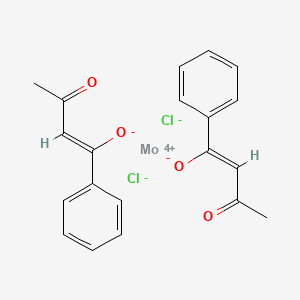
![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(((1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carbonyl)oxy)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1235406.png)
